molecular formula C10H9BrN4 B2355724 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine CAS No. 2380070-93-7

3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine

Cat. No.: B2355724
CAS No.: 2380070-93-7
M. Wt: 265.114
InChI Key: NEBUMMFAAUXXLX-UHFFFAOYSA-N
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Description

3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a pyridazine ring substituted with a cyclopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with 6-cyclopropylpyridazine under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve polar solvents and controlled temperatures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups replacing the bromine atom, while oxidation reactions may produce N-oxides .

Scientific Research Applications

3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridazine derivatives, such as:

Uniqueness

3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-6-cyclopropylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4/c11-8-5-12-15(6-8)10-4-3-9(13-14-10)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBUMMFAAUXXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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